Stellaria cyclopeptide

Description

Properties

CAS No. |

137476-73-4 |

|---|---|

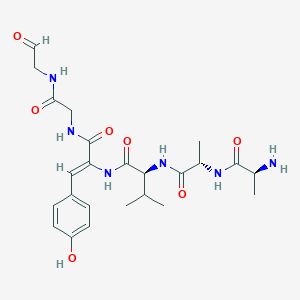

Molecular Formula |

C24H34N6O7 |

Molecular Weight |

518.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[(Z)-1-(4-hydroxyphenyl)-3-oxo-3-[[2-oxo-2-(2-oxoethylamino)ethyl]amino]prop-1-en-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C24H34N6O7/c1-13(2)20(30-22(35)15(4)28-21(34)14(3)25)24(37)29-18(11-16-5-7-17(32)8-6-16)23(36)27-12-19(33)26-9-10-31/h5-8,10-11,13-15,20,32H,9,12,25H2,1-4H3,(H,26,33)(H,27,36)(H,28,34)(H,29,37)(H,30,35)/b18-11-/t14-,15-,20-/m0/s1 |

InChI Key |

PLNSLJPHSLOJGU-AHKPKIPKSA-N |

SMILES |

CC(C)C(C(=O)NC(=CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC=O)NC(=O)C(C)NC(=O)C(C)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)NCC(=O)NCC=O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(=CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC=O)NC(=O)C(C)NC(=O)C(C)N |

sequence |

AAVXGG |

Synonyms |

cyclo(Tyr-Gly-Gly-Ala-Ala-Val) cyclo(tyrosyl-glycyl-glycyl-alanyl-alanyl-valyl) Stellaria cyclopeptide |

Origin of Product |

United States |

Discovery, Isolation, and Structural Characterization of Stellaria Cyclopeptides

Historical Overview of Cyclopeptide Discovery from Stellaria Species

The Caryophyllaceae family, to which Stellaria belongs, is a well-known source of cyclopeptides. pharmaerudition.orgnih.gov Research into different species of the Stellaria genus has yielded several distinct families of these compounds, named after the species from which they were first isolated.

Stellaria yunnanensis has proven to be a rich source of cyclic peptides. In 1994, the first cyclopeptides from this plant, Yunnanin A and Yunnanin B, were isolated from its roots. nih.gov Subsequent research led to the isolation of Yunnanin C, a cytotoxic cyclic heptapeptide (B1575542). nih.govnih.gov Further investigations of the roots of S. yunnanensis resulted in the discovery of three more novel cyclic peptides: Yunnanin D, E, and F. clockss.org The structures of these compounds were determined through spectroscopic analysis and chemical degradation. nih.govclockss.org

Alongside the yunnanins, another series of cyclopeptides, the stellarins, were also isolated from Stellaria yunnanensis. Stellarin A, a cyclic heptapeptide, was initially identified from the plant's roots. kib.ac.cn Further studies on the same plant material led to the isolation and characterization of Stellarin B and C. nih.gov The structural elucidation of these compounds was primarily achieved using spectral methods. nih.gov Later work also identified Stellarins F and G from this species. researchgate.net

The roots of Stellaria dichotoma L. var. lanceolata Bge are the source of a series of cyclic peptides known as dichotomins. nih.govresearchgate.net The initial discovery included dichotomins A through E, which are new cyclic penta- or hexapeptides. researchgate.net Their structures were elucidated using a combination of 2D NMR, chemical degradation, and X-ray crystallographic analysis. nih.govresearchgate.net Subsequent phytochemical studies of S. dichotoma roots led to the isolation of additional members of this family, including dichotomins F, G, J, and K. pharmaerudition.orgnih.gov

Investigations into the fresh roots of Stellaria delavayi have yielded two distinct groups of cyclopeptides: the delavayins and the stelladelins. Three new cyclic peptides, named Delavayin A, B, and C, were isolated and identified from this plant. researchgate.net In parallel studies, another new cyclic undecapeptide, Stelladelin A, was discovered. researchgate.net Its structure was established through spectral analyses, chemical methods, and enzymatic degradation. researchgate.net Continued research on S. delavayi led to the isolation of Stelladelins B, C, and D. researchgate.net

Methodologies for Isolation and Purification from Plant Sources

The isolation and purification of cyclopeptides from Stellaria species follow a multi-step process designed to separate these compounds from the complex mixture of phytochemicals in the plant material. The general methodology involves solvent extraction, partitioning, and multiple chromatographic techniques. pharmaerudition.orgclockss.org

The process typically begins with the extraction of the plant roots using a solvent like methanol. pharmaerudition.orgclockss.org The resulting crude extract is then often partitioned between n-butanol and water. pharmaerudition.orgclockss.org The n-butanol-soluble fraction, which is enriched with cyclopeptides, is subjected to further separation. pharmaerudition.org

Column chromatography is a critical step in the purification process. Diaion HP-20 resin is frequently used for initial fractionation, with compounds eluted using a water-methanol gradient. pharmaerudition.orgclockss.org This is followed by silica (B1680970) gel column chromatography to further separate the components. pharmaerudition.orgclockss.org The final stage of purification almost invariably involves High-Performance Liquid Chromatography (HPLC), often using an Octadecylsilyl (ODS) or C18 column, to yield the pure cyclopeptides. pharmaerudition.orgclockss.orgnih.gov High-speed counter-current chromatography (HSCCC) has also been successfully employed for the isolation and purification of cyclopeptides from related species, demonstrating its potential for separating these compounds in milligram quantities with high purity. nih.govresearchgate.net

Advanced Spectroscopic and Chemical Techniques for Structural Elucidation

Determining the precise chemical structure of a cyclopeptide—including its amino acid sequence and stereochemistry—requires a combination of advanced analytical methods. clockss.orgresearchgate.net After isolation, the molecular formula is often established using High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS). clockss.org

Chemical degradation, such as acid hydrolysis, is used to break the peptide bonds and identify the constituent amino acids. clockss.org The absolute configuration (L or D) of these amino acids can then be determined through methods like Marfey's derivatization followed by HPLC analysis. clockss.org However, the key to elucidating the complete structure and amino acid sequence lies in non-destructive spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). clockss.orgnih.gov

NMR spectroscopy is the most powerful tool for the structural elucidation of cyclopeptides. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the peptide nature of the compound, the significant overlap of signals from similar amino acid residues necessitates the use of two-dimensional (2D) NMR techniques for a complete structural assignment. clockss.orgresearchgate.net

A suite of 2D NMR experiments is employed to piece together the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically within the same amino acid residue, helping to establish individual spin systems for each amino acid. clockss.orgmdpi.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, revealing the entire network of coupled protons within an amino acid residue, which is crucial for its unambiguous identification. researchgate.netmdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms, allowing for the assignment of ¹³C signals based on the already identified ¹H signals. clockss.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for sequencing the amino acids. It reveals long-range correlations between protons and carbons (typically over two or three bonds), including the crucial correlation between an amide proton (NH) of one amino acid and the carbonyl carbon (C=O) of the preceding amino acid in the peptide chain. clockss.orgresearchgate.net

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, even if they are not directly connected by bonds. This information helps to determine the peptide's 3D conformation and can provide sequential information by showing proximity between protons of adjacent residues. clockss.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of Stellaria cyclopeptides. Various ionization methods have been employed to analyze these non-volatile compounds.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been widely used to determine the molecular weights of these peptides. For instance, the FAB-MS spectrum of Yunnanin A showed a quasimolecular ion at m/z 676 oup.com, while Yunnanin D presented a protonated molecule at m/z 805. clockss.org Similarly, Delavayin A and Delavayin B showed pseudomolecular ions [M+Na]⁺ at m/z 661 and m/z 645, respectively. acs.org

High-Resolution Mass Spectrometry (HR-MS) , often coupled with FAB or Electrospray Ionization (ESI), provides precise mass measurements, allowing for the determination of the molecular formula. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was instrumental in establishing the molecular formulas for numerous cyclopeptides, including Yunnanin A (C₃₄H₄₁N₇O₈) oup.com, Yunnanin D (C₄₀H₅₆N₁₀O₈) clockss.org, Yunnanin E (C₃₂H₄₂N₆O₉) clockss.org, Yunnanin F (C₄₂H₅₆N₈O₁₂) clockss.org, Delavayin A (C₃₂H₄₂N₆O₈) acs.org, Delavayin B (C₃₂H₄₂N₆O₇) acs.org, and Delavayin C (C₄₄H₅₃N₇O₁₀). acs.org More recently, techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are also utilized for their high sensitivity and compatibility with liquid chromatography. mdpi.combohrium.com Tandem mass spectrometry (MS/MS), in conjunction with ESI, can further provide valuable sequencing information by analyzing the fragmentation patterns of the cyclic peptide. mdpi.com

Table 1: Mass Spectrometry Data for Selected Stellaria Cyclopeptides

| Compound | Mass Spectrometry Method | Observed Ion (m/z) | Deduced Molecular Formula | Reference |

|---|---|---|---|---|

| Yunnanin A | HR-FAB-MS | 676.3106 [M+H]⁺ | C₃₄H₄₁N₇O₈ | oup.com |

| Yunnanin B | HR-FAB-MS | 639.3114 [M+H]⁺ | C₃₂H₄₂N₆O₈ | oup.com |

| Yunnanin D | HR-FAB-MS | 805 [M+H]⁺ | C₄₀H₅₆N₁₀O₈ | clockss.org |

| Yunnanin E | HR-FAB-MS | 677.2685 [M+Na]⁺ | C₃₂H₄₂N₆O₉ | clockss.org |

| Yunnanin F | HR-FAB-MS | 878.4062 [M+H]⁺ | C₄₂H₅₆N₈O₁₂ | clockss.org |

| Delavayin A | HR-FAB-MS | 639.3168 [M+H]⁺ | C₃₂H₄₂N₆O₈ | acs.org |

| Delavayin B | HR-FAB-MS | Not Specified | C₃₂H₄₂N₆O₇ | acs.org |

| Delavayin C | HR-FAB-MS | 840.3955 [M+H]⁺ | C₄₄H₅₃N₇O₁₀ | acs.org |

Chemical Degradation and Amino Acid Analysis

To identify the constituent amino acids of a cyclopeptide, complete chemical degradation is performed, followed by analysis of the resulting amino acid mixture. The standard procedure involves acid hydrolysis, typically by heating the peptide in a solution of 6N hydrochloric acid (HCl) at approximately 110°C for 12 to 24 hours in a sealed tube. oup.comclockss.org This process cleaves all the peptide bonds, releasing the individual amino acids.

After hydrolysis, the resulting mixture of amino acids (the hydrolysate) is analyzed. This is commonly done using an automated amino acid analyzer or by High-Performance Liquid Chromatography (HPLC) after derivatization. oup.comclockss.org This analysis identifies which amino acids are present and in what molar ratio. For example, analysis of Yunnanin A revealed the presence of three glycine, two proline, one tyrosine, and one phenylalanine residue. oup.com Similarly, the composition of Delavayin C was found to be three tyrosine, two proline, one glycine, and one valine residue. acs.org This step is crucial for confirming the building blocks of the peptide, which is necessary information for subsequent sequencing and characterization.

Table 2: Amino Acid Composition of Selected Stellaria Cyclopeptides

| Compound | Amino Acid Composition | Reference |

|---|---|---|

| Yunnanin A | Gly (3), Pro (2), Tyr, Phe | oup.com |

| Yunnanin D | Gly, Ser, Ile, Pro, Phe (2), Arg | clockss.org |

| Yunnanin E | Gly, Ser (2), Phe (2), δ-Hydroxy-Ile | clockss.org |

| Yunnanin F | Gly, Val, Thr, Trp, Tyr, Pro, Ser (2) | clockss.org |

| Delavayin A | Gly, Ala, Ser, Phe (2), γ-Hydroxy-Ile | acs.org |

| Delavayin B | Gly, Ala, Ser, Ile, Phe (2) | acs.org |

| Delavayin C | Gly, Val, Pro (2), Tyr (3) | acs.org |

| Stellarin B | Gly, Ser, HOIle, Phe (2), Ala | nih.gov |

| Stellarin C | Gly, Ser, HOIle, Phe (2), Ser | nih.gov |

Enzymatic Degradation and Sequencing

While complete acid hydrolysis identifies the amino acid components, it destroys the sequence information. Enzymatic degradation offers a milder alternative that can generate larger peptide fragments, aiding in the determination of the amino acid sequence. This method involves using specific proteases that cleave peptide bonds at defined locations.

Although less commonly detailed in the initial characterization of every Stellaria cyclopeptide, this technique has been mentioned as part of the structural elucidation process. For instance, the structures of Stellarin F and Stellarin G were established through a combination of 2D-NMR, FAB-MS, and enzymatic degradation. researchgate.net The controlled cleavage of the cyclic structure into linear fragments by enzymes can simplify sequencing, especially when combined with mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) data. This approach is particularly valuable for confirming sequences proposed by spectroscopic methods.

Determination of Absolute Configuration of Constituent Amino Acids (e.g., Marfey's Method)

After identifying the amino acids, it is essential to determine their absolute stereochemistry (whether they are L- or D-isomers). For Stellaria cyclopeptides, this is almost universally accomplished using Marfey's method. nih.gov

The procedure begins with the acid hydrolysate obtained from chemical degradation. The mixture of amino acids is then derivatized with Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or a similar chiral reagent. oup.comnih.gov This reagent reacts with the primary amine of the amino acids to form diastereomeric adducts. Because the reagent itself is chiral (L-FDAA), the resulting derivative of an L-amino acid will be a diastereomer of the derivative of a D-amino acid.

These diastereomers have different physical properties and can be separated and identified using reverse-phase HPLC. oup.comacs.org By comparing the retention times of the derivatives from the hydrolysate with those of authentic L- and D-amino acid standards derivatized in the same manner, the absolute configuration of each constituent amino acid can be unequivocally assigned. For the vast majority of Stellaria cyclopeptides reported, including the Yunnanins and Delavayins, all constituent amino acids have been determined to possess the L-configuration. oup.comclockss.orgacs.org

Biosynthesis of Stellaria Cyclopeptides

General Biosynthetic Routes for Cyclic Peptides in Plants

The production of cyclic peptides in the plant kingdom predominantly follows a pathway that is fundamentally different from the well-known non-ribosomal peptide synthesis seen in many microorganisms. Instead, plants utilize their existing cellular machinery for protein synthesis, followed by a series of enzymatic modifications to generate the final cyclic product.

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) Pathways

The biosynthesis of plant cyclopeptides, including those from Stellaria, is now understood to occur via the Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway. rsc.orgmdpi.comrsc.org This classification underscores a two-stage process: ribosomal synthesis of a precursor peptide, followed by extensive post-translational modifications. mdpi.commdpi.comnih.gov

The journey begins with the transcription of a specific gene into messenger RNA (mRNA), which is then translated by ribosomes into a linear precursor peptide. mdpi.com This precursor is typically larger than the final cyclopeptide and possesses distinct domains: a leader peptide, a core peptide sequence destined to become the cyclopeptide, and often a C-terminal prosequence. mdpi.comnih.gov The leader peptide is thought to act as a recognition signal, guiding the precursor through the subsequent modification steps. mdpi.comnih.gov After a series of enzymatic modifications, including the crucial cyclization step, the leader and any other extraneous sequences are cleaved off to release the mature, cyclic peptide. rsc.org This strategy allows for a high degree of structural diversity and is a hallmark of natural product biosynthesis in plants. rsc.orgmdpi.com

Identification and Characterization of Precursor Peptides and Encoding Genes

The identification of the genes encoding precursor peptides is a critical step in understanding the biosynthesis of any RiPP. For cyclopeptides from the Caryophyllaceae family, significant progress has been made in identifying and characterizing these genetic precursors.

Research on heterophyllin B from Pseudostellaria heterophylla has provided a model for understanding this process in related species like Stellaria. frontiersin.orgnih.gov Scientists successfully screened and identified the precursor gene for heterophyllin B, termed prePhHB. frontiersin.orgnih.govresearchgate.net This was achieved by first determining the possible linear amino acid sequences of the cyclopeptide and then searching a transcriptome database for matching gene sequences. frontiersin.orgnih.gov The identified gene, prePhHB, was found to encode a precursor peptide containing the core sequence of heterophyllin B. frontiersin.orgnih.gov

The function of this precursor was confirmed through both in vitro and in vivo experiments. frontiersin.orgnih.gov Crude enzyme extracts from P. heterophylla were shown to process the prePhHB-encoded precursor to synthesize heterophyllin B. frontiersin.org Furthermore, when the prePhHB gene was expressed in a different plant (transgenic tobacco), the production of heterophyllin B was detected, confirming the gene's role in its biosynthesis. frontiersin.orgnih.gov Phylogenetic analysis has shown that the precursor for heterophyllin B clusters with other class II cyclopeptide precursors from the Caryophyllaceae family. nih.gov This body of work provides a strong framework for identifying the corresponding precursor peptides and encoding genes for cyclopeptides found in the Stellaria genus.

Enzymatic Mechanisms of Cyclization and Ring Closure

The final and defining step in the biosynthesis of cyclopeptides is the formation of the cyclic backbone. This intramolecular ligation is catalyzed by specific enzymes that recognize the linear precursor and facilitate the formation of a peptide bond between its N- and C-termini.

Asparaginyl Endopeptidases (AEPs) and Ligases Involved in Cyclization

A key class of enzymes implicated in the cyclization of many plant peptides are asparaginyl endopeptidases (AEPs), also known as legumains. rsc.orgelifesciences.org These enzymes are cysteine proteases that typically cleave peptide bonds C-terminal to an asparagine (Asn) or, in some cases, an aspartic acid (Asp) residue. rsc.orgelifesciences.org However, a subset of plant AEPs possess a remarkable dual functionality, acting as ligases to catalyze the head-to-tail cyclization of peptides. rsc.orgnih.gov

The proposed mechanism involves the AEP recognizing and cleaving the C-terminal propeptide of the precursor at a specific Asn residue. elifesciences.orgscispace.com This cleavage results in an acyl-enzyme intermediate. rsc.org Instead of being hydrolyzed by a water molecule (the typical outcome of protease activity), the N-terminal amine of the core peptide acts as a nucleophile, attacking the thioester intermediate. rsc.orgnih.gov This results in the formation of a new peptide bond, effectively cyclizing the peptide and releasing it from the enzyme. rsc.orgnih.gov The efficiency of cyclization versus hydrolysis can be influenced by factors such as pH. elifesciences.org Studies on cyclotides and other plant cyclic peptides have shown that AEPs are crucial for their maturation. scispace.comnih.gov For instance, an AEP from Oldenlandia affinis has been shown to efficiently cyclize its native cyclotide precursors. scispace.com

Other Enzymatic Systems Facilitating Cyclization

While AEPs are a major player in plant peptide cyclization, they are not the only enzymatic system involved. In some members of the Caryophyllaceae family, a different type of enzyme, a serine protease, is responsible for the cyclization step. nih.gov For example, the biosynthesis of segetalins in Vaccaria hispanica involves an enzyme called peptide cyclase 1 (PCY1), which is a serine protease that catalyzes the backbone cyclization. nih.gov

Post-Translational Modifications (PTMs) and Their Functional Significance in Cyclopeptide Maturation

Following ribosomal synthesis, the linear precursor peptide of a Stellaria cyclopeptide undergoes extensive post-translational modifications (PTMs) to become a biologically active molecule. mdpi.com These modifications are catalyzed by specific enzymes and are fundamental in converting the linear peptide into a stable, cyclic structure. mdpi.com The structural diversity and biological activities of these cyclopeptides are largely dictated by the array of PTMs they undergo. mdpi.com

Key PTMs in the maturation of Stellaria and related cyclopeptides include:

Macrocyclization: The most defining PTM is the formation of a cyclic backbone. nih.gov This is typically a head-to-tail cyclization where the N-terminus and C-terminus of the core peptide are joined by a peptide bond. nih.govnih.gov This cyclization is crucial for the peptide's function, conferring enhanced stability and resistance to degradation by proteases compared to their linear counterparts. mdpi.com The cyclic structure provides a constrained conformation that can lead to higher binding affinity and specificity for biological targets. mdpi.com

Hydroxylation: Some Stellaria cyclopeptides, such as stellarin B and stellarin C isolated from Stellaria yunnanensis, contain hydroxylated amino acid residues like hydroxyisoleucine (B1674367) (HOIle). nih.gov This modification, which involves the addition of a hydroxyl group (-OH) to an amino acid side chain, can increase the polarity of the peptide and create new opportunities for hydrogen bonding, potentially influencing its solubility and interaction with target molecules.

Other Modifications: While cyclization is the primary modification, other PTMs common to plant RiPPs, such as methylation, dehydration, and the formation of cross-links between amino acid residues, contribute to the vast structural diversity seen in this class of natural products. mdpi.com These modifications are essential for the final structure and bioactivity of the peptides. mdpi.com For instance, the cyclization of heterophyllin B in the related plant Pseudostellaria heterophylla is thought to occur between Glycine and Phenylalanine residues. sciengine.com

The functional significance of these PTMs lies in their ability to transform a simple, linear peptide into a complex, structurally rigid, and stable molecule with specific biological activities, such as the cytotoxic effects observed for yunnanin C. mdpi.comnih.gov

Table 1: Key Post-Translational Modifications in this compound Maturation

| PTM Type | Description | Functional Significance | Example Compound(s) |

|---|---|---|---|

| Macrocyclization | Formation of a peptide bond between the N- and C-termini of the linear precursor peptide. nih.govnih.gov | Confers high structural stability, resistance to enzymatic degradation, and a constrained conformation for specific target binding. mdpi.com | Yunnanin A, Yunnanin C, Stellarins nih.govnih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group to an amino acid side chain. nih.gov | Increases polarity, may alter solubility, and provides additional points for hydrogen bonding and interaction with targets. | Stellarin B, Stellarin C (contain Hydroxyisoleucine) nih.gov |

In Vitro Systems for Studying this compound Biosynthesis

Investigating the complex biosynthetic pathway of Stellaria cyclopeptides often relies on in vitro systems that allow for the study of specific enzymatic steps outside of the plant cell. These systems are crucial for identifying the enzymes involved and understanding their mechanisms.

Chemo-Enzymatic Synthesis

A powerful in vitro strategy combines chemical synthesis with enzymatic catalysis. This approach has been successfully demonstrated for heterophyllin B, a cyclopeptide from Pseudostellaria heterophylla, a plant from the same family (Caryophyllaceae) as Stellaria. mdpi.comsciengine.comresearchgate.net

Chemical Synthesis of Linear Precursor: The linear peptide sequence corresponding to the cyclopeptide's core is first synthesized chemically. mdpi.comresearchgate.net For example, the linear precursor to heterophyllin B (LHB) can be produced using solid-phase peptide synthesis (SPPS). mdpi.com Sometimes, the precursor is synthesized as a thioester (e.g., LHB-SNAC) to activate the C-terminus for cyclization. researchgate.net

Enzymatic Cyclization: The synthesized linear peptide is then incubated with a cell-free enzyme extract prepared from the plant. mdpi.comresearchgate.net In studies on heterophyllin B, a crude enzyme extract (named PH-1) isolated from P. heterophylla was shown to catalyze the cyclization of the linear precursor into the mature cyclopeptide. sciengine.com This confirmed the presence of the necessary cyclization machinery within the plant's cells and provided a method to study it. sciengine.comresearchgate.net The use of ¹³C-labeled precursors can further verify that the reaction has taken place. sciengine.com

This chemo-enzymatic approach is invaluable for functionally identifying the enzymes, known as peptide cyclases, responsible for the final and most critical step in the biosynthesis. nih.govnih.gov

Total Chemical Synthesis

While not a biosynthetic method, the total chemical synthesis of Stellaria cyclopeptides in vitro provides crucial confirmation of their structure and allows for the production of analogues for structure-activity relationship studies. researchgate.netrsc.org Methods like serine/threonine ligation (STL) have been used for the efficient synthesis of yunnanin C and its analogues. researchgate.net This method involves the solid-phase synthesis of the linear peptide, followed by an STL-mediated cyclization reaction in solution. researchgate.net Another technique used to synthesize a yunnanin A analog is photo-induced single electron transfer (SET) cyclization. rsc.orgnih.gov These in vitro chemical methods are essential tools for exploring the properties of these complex molecules when biological production is not feasible or when specific modifications are desired. researchgate.net

Table 2: Comparison of In Vitro Systems for Studying Cyclopeptide Biosynthesis

| System Type | Description | Key Components | Purpose |

|---|

| Chemo-Enzymatic | A hybrid approach using a chemically made precursor and biological enzymes. sciengine.comresearchgate.net | - Chemically synthesized linear peptide precursor (e.g., via SPPS)

Chemical Synthesis Strategies for Stellaria Cyclopeptides and Analogues

Rationale for Synthetic Approaches in Structure-Activity Relationship Studies

The synthesis of analogues of natural cyclopeptides, such as those from the Stellaria genus, is fundamental for understanding how their structure relates to their biological activity. nih.govnih.gov By systematically altering the amino acid sequence, introducing non-natural amino acids, or modifying the macrocyclic backbone, researchers can identify the key structural motifs responsible for a desired therapeutic effect. nih.govsoton.ac.uk This process, known as structure-activity relationship (SAR) studies, is essential for optimizing the potency, selectivity, and pharmacokinetic properties of these natural products, ultimately leading to the development of more effective drug candidates. nih.govacs.org

For instance, the synthesis of nine analogues of yunnanin C, a cyclopeptide from Stellaria yunnanensis, allowed for an investigation into the impact of specific amino acid substitutions on its biological profile. nih.govresearchgate.net Similarly, the preparation of an analogue of yunnanin A demonstrated altered cytotoxic activity against different cancer cell lines, highlighting the potential to tune the therapeutic window of these compounds through chemical modification. researchgate.net The flexibility of chemical synthesis enables the creation of diverse libraries of cyclopeptide analogues, which can be screened for enhanced biological activities and improved drug-like properties. acs.orgchemrxiv.org

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (SPPS) represents a classical and versatile approach for constructing the linear peptide precursors of Stellaria cyclopeptides. mdpi.commdpi.com This method involves the sequential coupling of amino acids or small peptide fragments in a homogenous solution. mdpi.com A key advantage of this technique is the ability to purify and characterize intermediates at each step, ensuring the quality of the final linear peptide. mdpi.com

Several Stellaria cyclopeptides and their analogues have been successfully synthesized using solution-phase strategies. For example, the synthesis of dianthin A was achieved through a multi-step solution-phase approach. nih.gov The total synthesis of yunnanin F also utilized a solution-phase disconnection strategy. nih.gov A common tactic in solution-phase synthesis is the convergent approach, where smaller peptide fragments are synthesized separately and then combined to form the full-length linear precursor, which is then cyclized. mdpi.com This was employed in the synthesis of melicoptines, where two different linear peptide intermediates were synthesized and then coupled before the final head-to-tail macrolactamization. mdpi.com

Various coupling reagents are used to facilitate amide bond formation in solution-phase synthesis, including hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). mdpi.com The choice of protecting groups for the amino acid side chains and termini is crucial to prevent side reactions and ensure the desired peptide sequence is assembled.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) has become a dominant method for the synthesis of linear peptide precursors due to its efficiency and amenability to automation. mdpi.combeilstein-journals.org In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. beilstein-journals.org This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. beilstein-journals.org

Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies are employed in the SPPS of Stellaria cyclopeptide precursors. researchgate.netmdpi.com For example, Fmoc-SPPS was used to synthesize the linear precursors of pseudostellaria heterophylla cyclopeptides PA and HJ, which were subsequently cyclized in high yields. mdpi.com Similarly, the synthesis of yunnanin C and its analogues utilized Boc-SPPS to prepare the linear peptide, which was then subjected to cyclization. researchgate.net

The choice of resin is also a critical parameter in SPPS. Chlorotrityl resins are often used as they allow for the cleavage of the peptide from the solid support under mild acidic conditions, which helps to preserve sensitive functional groups. mdpi.comnih.gov After the linear peptide is assembled on the resin, it is cleaved from the support and deprotected before the final cyclization step in solution. nih.gov In some cases, on-resin cyclization strategies can be employed, which can offer advantages in terms of efficiency and minimizing intermolecular side reactions. chemrxiv.org

Chemoselective Ligation Methods for Macrocyclization

Macrocyclization, the formation of the cyclic peptide backbone, is a critical and often challenging step in the synthesis of Stellaria cyclopeptides. chemrxiv.orgrsc.org Chemoselective ligation methods have emerged as powerful tools to facilitate this intramolecular reaction, often providing higher yields and fewer side products compared to traditional macrolactamization approaches. sci-hub.senih.gov These methods rely on the reaction of two mutually reactive functional groups engineered into the termini of the linear peptide precursor. sci-hub.se

Serine/Threonine Ligation (STL)-Mediated Cyclization

Serine/Threonine Ligation (STL) is a chemoselective ligation strategy that has been effectively applied to the synthesis of Stellaria cyclopeptides. nih.govresearchgate.net This method involves the reaction of a peptide with an N-terminal serine or threonine residue with a C-terminal salicylaldehyde (B1680747) ester. researchgate.net The reaction proceeds through an imine capture, followed by an irreversible O-to-N acyl transfer to form the native peptide bond at the ligation site. researchgate.net

The synthesis of yunnanin C and a library of its analogues was successfully achieved using STL-mediated cyclization. researchgate.net The linear peptide precursors were prepared by Boc-SPPS, and the subsequent cyclization proceeded with fast kinetics and minimal dimer formation, demonstrating the efficiency of this approach for constructing cyclic peptides. researchgate.net The utility of STL has also been demonstrated in the synthesis of other complex cyclic peptides, highlighting its broad applicability. researchgate.netnih.gov

Native Chemical Ligation (NCL) and its Variants

Native Chemical Ligation (NCL) is a widely used chemoselective method for the synthesis of large peptides and proteins, and it can also be applied to the cyclization of peptides. nih.govillinois.edu The classic NCL reaction involves the coupling of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine residue. nih.govresearchgate.net The reaction proceeds via a transthioesterification followed by an S-to-N acyl shift to form a native amide bond at the ligation site. nih.gov

For the purpose of cyclization, a linear peptide precursor is synthesized with a C-terminal thioester and an N-terminal cysteine. Intramolecular NCL then leads to the formation of the cyclic peptide. rsc.org Variants of NCL have been developed to expand its scope beyond the requirement of a cysteine residue at the ligation site. illinois.edu These often involve the use of a thiol-containing amino acid surrogate that can be desulfurized after ligation to yield a native amino acid residue. illinois.edu While direct application of NCL to a broad range of Stellaria cyclopeptides is not extensively documented in the provided results, it remains a powerful tool in the arsenal (B13267) of peptide chemists for macrocyclization. rsc.orgresearchgate.net

Other Advanced Ligation Chemistries

Beyond STL and NCL, a variety of other advanced ligation chemistries have been developed for peptide macrocyclization. chemrxiv.orgsci-hub.se These methods offer alternative strategies to overcome the challenges associated with forming large cyclic structures. nih.gov Some of these techniques include:

KAHA Ligation: This method involves the reaction of an N-terminal α-ketoacid with a C-terminal hydroxylamine-containing peptide. chemrxiv.org

Staudinger Ligation: This ligation is based on the reaction between a phosphine (B1218219) and an azide (B81097) to form an aza-ylide intermediate, which then rearranges to form an amide bond. chemrxiv.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction that can be used to form a triazole linkage within the cyclic peptide backbone. sci-hub.se

Photochemical Reactions: Light-induced reactions can be used to trigger cyclization, offering temporal and spatial control over the reaction. researchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of Stellaria cyclopeptides are driven by the need to explore structure-activity relationships (SAR), enhance biological potency, improve metabolic stability, and modulate pharmacokinetic properties. frontiersin.orgfrontiersin.org By systematically altering the structure of the natural cyclopeptide scaffold, researchers can identify key amino acid residues and conformational features essential for their biological effects, such as cytotoxic and antimicrobial activities. frontiersin.orgresearchgate.net These modifications provide valuable insights into the molecular mechanisms of action and can lead to the development of new therapeutic agents with improved characteristics. frontiersin.orgrsc.org

Modifications of Amino Acid Residues and Sequence Variations

A notable example is the synthesis of analogues of Yunnanin C, a cyclic heptapeptide (B1575542) (cyclo(-Gly-Ile-Gly-Phe-Tyr-Ser-Pro-)) isolated from the roots of Stellaria yunnanensis. researchgate.net To investigate the role of specific residues, nine analogues of Yunnanin C were prepared using a combination of solid-phase peptide synthesis (SPPS) for the linear precursor and a serine/threonine ligation (STL) method for the final cyclization. researchgate.net The synthesized analogues included single amino acid substitutions at various positions, such as:

Tyr7 substitutions: Tyr7Gly, Tyr7Val, Tyr7Pro, Tyr7Phe

Other single substitutions: Ser1Thr, Pro2Val, Gly5Pro, Phe6Ala, and Ile4Ala researchgate.net

This systematic replacement of amino acids allows for a detailed exploration of how changes in side-chain chemistry, size, and polarity at different positions within the ring impact the peptide's properties. researchgate.net

Similarly, modifications have been applied to analogues of other cyclopeptides to enhance their biological profiles. For instance, in the synthesis of analogues of the marine cyclopeptide galaxamide, replacing one of the leucine (B10760876) residues with phenylalanine was explored to create derivatives with potential antitumor activities. mdpi.com These studies underscore that even subtle changes in the amino acid sequence can significantly influence the biological activity of the resulting cyclopeptide. frontiersin.orgfrontiersin.org The flexibility to alter sequences provides a powerful tool for optimizing these natural scaffolds for therapeutic applications. frontiersin.org

Alterations in Ring Size and Conformation

The size of the peptide ring and its resulting conformation are critical determinants of a cyclopeptide's biological activity. rsc.org Cyclization reduces the conformational flexibility of a linear peptide, forcing it into a more ordered secondary structure which can enhance its resistance to enzymatic degradation and improve membrane permeability. rsc.orgmdpi.com The length of the peptide chain directly influences the efficiency of the cyclization reaction and the stable conformations the resulting macrocycle can adopt. rsc.org

While Caryophyllaceae-type cyclopeptides naturally occur in a range of sizes—from penta- to dodeca-peptides—the deliberate synthetic alteration of the ring size of a specific this compound is a key strategy for analogue design. frontiersin.org For example, when designing an analogue of Yunnanin A, researchers considered that significantly enlarging the ring size by introducing a bulky phthalimide (B116566) group without other modifications could drastically alter the stereostructure and, consequently, its binding affinity to biological targets. rsc.org

Introduction of Non-Standard Amino Acids and N-Methylation

To further enhance the properties of Stellaria cyclopeptides, non-standard amino acids are often incorporated into their structure, and N-methylation is a commonly employed modification. rsc.orgsphinxsai.com These strategies can lead to increased metabolic stability, enhanced membrane permeability, and improved target specificity. rsc.org

Introduction of Non-Standard Amino Acids: The incorporation of non-proteinogenic amino acids, such as D-amino acids, ornithine, or hydroxyproline, is a well-established method for modifying peptides. rsc.org Replacing an L-amino acid with its D-enantiomer, for example, can make the peptide less susceptible to degradation by proteases and can also induce significant conformational changes that may enhance biological activity. frontiersin.org

N-Methylation: N-methylation, the substitution of an amide proton with a methyl group, is a key modification found in many naturally occurring peptides and is a valuable tool in synthetic analogue design. sphinxsai.comresearchgate.net This modification can increase a peptide's resistance to proteolysis and improve its ability to cross cell membranes. rsc.org

A synthetic analogue of Pseudostellarin-A, a cyclic pentapeptide from Pseudostellaria heterophylla, demonstrates this approach. The N-methylated analogue, Cyclo[(N-Me, O-Me)Tyr-Leu-Ala-Gly-Pro], was synthesized via a solution-phase method. sphinxsai.com This modification was shown to confer potent anthelmintic and moderate antifungal activity. sphinxsai.com The synthesis involved preparing linear di- and tripeptide fragments, which were then coupled and cyclized. sphinxsai.com

N-methylation can also present synthetic challenges. The formation of an N-methylated amide bond during cyclization can be difficult. researchgate.net However, advanced synthetic methods, such as those utilizing acylammonium species, have been developed to facilitate the efficient cyclization of peptides containing these challenging motifs. researchgate.net In the synthesis of galaxamide analogues, replacing N-Me-L-leucine residues with L-proline was also explored, indicating that modifications at N-methylated positions are a viable strategy for generating structural diversity and tuning biological activity. mdpi.com

Biological Activities and Molecular Mechanisms of Stellaria Cyclopeptides

Overview of Reported Bioactivities and Therapeutic Potential

Stellaria cyclopeptides, a distinct class of cyclic peptides primarily sourced from plants belonging to the Caryophyllaceae family, have emerged as a focal point of scientific investigation due to their diverse and potent biological activities. nih.govmdpi.commdpi.com These naturally occurring compounds have demonstrated a wide array of pharmacological effects, positioning them as promising leads for the development of novel therapeutics. frontiersin.orgnih.gov The most extensively reported bioactivities of Stellaria cyclopeptides encompass cytotoxicity against a range of cancer cell lines, antimicrobial action against pathogenic bacteria and fungi, as well as anti-inflammatory and anthelmintic properties. nih.govfrontiersin.org

The therapeutic promise of these cyclopeptides is underscored by their considerable structural diversity, which underpins their ability to interact with a variety of biological targets. mdpi.com A significant body of research has highlighted their potential in the field of oncology, with numerous studies confirming their capacity to inhibit the proliferation of cancerous cells. nih.govmdpi.comnih.gov Furthermore, their documented antimicrobial and antifungal activities suggest their utility in addressing infectious diseases. researchgate.netnih.gov Certain Stellaria cyclopeptides have also been explored for their immunomodulatory and cyclooxygenase-inhibiting effects. nih.gov The inherent cyclic structure of these peptides is a key contributor to their enhanced stability and bioactivity, rendering them an appealing molecular scaffold for drug discovery and design. mdpi.comnih.gov

Cytotoxicity and Antiproliferative Activities in Cancer Cell Models (In Vitro Studies)

The cytotoxic and antiproliferative properties of Stellaria cyclopeptides against a variety of cancer cell models have been extensively documented, representing a cornerstone of research into their therapeutic applications. nih.govmdpi.com Comprehensive in vitro studies have consistently shown that these compounds can effectively curtail the growth of both murine and human cancer cells, frequently exhibiting a high degree of efficacy. nih.govfrontiersin.org

Stellaria cyclopeptides have demonstrated significant cytotoxic activity against several murine cancer cell lines. For example, dichotomins A, B, C, and E, which were isolated from Stellaria dichotoma, exhibited potent inhibitory effects on P-388 lymphocytic leukemia cells, with reported IC50 values of 2.5, 3.5, 5.0, and 2.0 µg/mL, respectively. nih.govpharmaerudition.org In a similar vein, dichotomins H and I also displayed inhibitory activity against P-388 cells, with IC50 values of 3.0 and 2.3 µg/mL. nih.gov Yunnanin A, sourced from Stellaria yunnanensis, was also identified as being cytotoxic to P-388 cells. frontiersin.orgfrontiersin.org Moreover, both yunnanin A and yunnanin C showed in vitro antiproliferative activities against the J774.A1 murine monocyte/macrophage cell line and the WEHI-164 murine fibrosarcoma cell line, with IC50 values in the range of 2.1 to 7.5 µg/mL. frontiersin.orgresearchgate.net

Table 1: Cytotoxic Activity of Stellaria Cyclopeptides against Murine Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Dichotomin A | P-388 | 2.5 |

| Dichotomin B | P-388 | 3.5 |

| Dichotomin C | P-388 | 5.0 |

| Dichotomin E | P-388 | 2.0 |

| Dichotomin H | P-388 | 3.0 |

| Dichotomin I | P-388 | 2.3 |

| Yunnanin A | J774.A1 | 2.1 - 7.5 |

| Yunnanin C | J774.A1 | 2.1 - 7.5 |

| Yunnanin A | WEHI-164 | 2.1 - 7.5 |

The antiproliferative efficacy of Stellaria cyclopeptides has been shown to extend to a variety of human cancer cell lines. Both yunnanin A and C have demonstrated cytotoxic effects against the human epithelial kidney cell line (HEK-293). frontiersin.org A synthetically derived analogue of yunnanin A displayed potent toxicity against HepG2 (human liver carcinoma) and HeLa (human cervical cancer) cell lines, with IC50 values of 29.25 µg/mL and 65.01 µg/mL, respectively. nih.gov Longicalycinin A, another cyclopeptide, was reported to have cytotoxic activity against HepG2, with an IC50 value of 13.52 µg/mL. nih.gov Furthermore, synthetic analogues of longicalycinin A have proven to be effective against both HepG2 and HT-29 (human colon carcinoma) cells. nih.gov While specific data for Stellaria cyclopeptides against MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), HCT-116 (human colon carcinoma), and SGC-7901 (human gastric adenocarcinoma) is not as extensively detailed, the broad cytotoxic profile of this class of compounds suggests they may also be active against these cell lines. nih.govmdpi.com

Table 2: Cytotoxic Activity of Stellaria Cyclopeptides and Related Compounds against Human Cell Lines

| Compound | Cell Line | IC50 |

|---|---|---|

| Yunnanin A analogue | HepG2 | 29.25 µg/mL |

| Yunnanin A analogue | HeLa | 65.01 µg/mL |

| Longicalycinin A | HepG2 | 13.52 µg/mL |

| Longicalycinin A analogues | HepG2, HT-29 | Effective |

| Mollamide | A549, HT29 | 3.1 µM |

The cytotoxic effects of Stellaria cyclopeptides are thought to be primarily mediated through the induction of apoptosis, a regulated process of programmed cell death. niscpr.res.in This biological process is fundamental for maintaining tissue homeostasis, and its dysregulation is a recognized hallmark of cancer. niscpr.res.in Certain cyclopeptides, such as RA-V, have been observed to trigger apoptosis in colon cancer cells. niscpr.res.in The mechanism of action for some cyclopeptides has been linked to the activation of the caspase pathway. mdpi.com Caspases, a family of cysteine proteases, are central to the execution phase of apoptosis. nih.gov Their activation initiates a cascade of molecular events that lead to the systematic dismantling of the cell. nih.gov For example, the cyclopeptide RA-V has been shown to modulate Caspase 3, thereby promoting apoptosis in cancerous cells. nih.gov

Antimicrobial and Antifungal Activities (In Vitro Studies)

In addition to their well-established anticancer properties, Stellaria cyclopeptides also display notable antimicrobial and antifungal activities. nih.govresearchgate.netnih.govnih.gov These characteristics position them as viable candidates for the development of new antimicrobial agents, which are in high demand to address the growing challenge of drug-resistant pathogens. nih.gov

A number of Stellaria cyclopeptides have shown inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.netresearchgate.net For instance, a cyclic hexapeptide isolated from Stellaria delavayi was found to have good antimicrobial activity against Staphylococcus aureus. researchgate.net Dichotomin J, a synthetic peptide based on a natural product from Stellaria dichotoma, also demonstrated effective inhibitory action against both S. aureus and B. subtilis. nih.govfrontiersin.org The antibacterial potency of these cyclopeptides is often benchmarked against standard antibiotics. While some of these peptides exhibit strong activity, others have a more moderate impact. nih.govresearchgate.net It has also been observed that in some instances, Gram-negative bacteria show greater sensitivity to these peptides than Gram-positive bacteria. researchgate.netnih.gov

Table 3: Antibacterial Activity of Stellaria Cyclopeptides

| Compound/Extract | Bacteria | Activity |

|---|---|---|

| Cyclic hexapeptide from S. delavayi | Staphylococcus aureus | Good |

| Dichotomin J | Staphylococcus aureus, Bacillus subtilis | Good |

| Stellaria yunnanensis extract | Staphylococcus aureus | Active |

Antifungal Spectrum and Efficacy (e.g., Candida albicans, Dermatophytes like Trichophyton mentagrophytes, Microsporum audouinii)

Cyclopeptides derived from plants in the Stellaria genus have demonstrated a notable range of antifungal activities against various pathogenic fungi. researchgate.net Research into synthesized cyclopeptides from Stellaria delavayi and cyclopeptides from Stellaria yunnanensis has shown their potential in combating both systemic and cutaneous fungal infections. researchgate.netresearchgate.net

One of the most frequently studied targets is Candida albicans, a common opportunistic yeast that can cause significant infections. A novel synthesized cyclopeptide from Stellaria delavayi exhibited potent antifungal activity against C. albicans, comparable to the standard drug griseofulvin. researchgate.net Similarly, dichotomin J, a cyclopeptide from the roots of Stellaria dichotoma, showed moderate activity against C. albicans. frontiersin.orgnih.gov

The efficacy of these compounds extends to dermatophytes, which are fungi that cause infections of the skin, hair, and nails. Extracts from Stellaria yunnanensis have shown antimicrobial activity against dermatophytes such as Trichophyton mentagrophytes and Microsporum audouinii. researchgate.netresearchgate.net A synthesized N-Methylated cyclopeptide demonstrated potent antifungal activity against these two dermatophytes at a concentration of 6 μg/mL, which was comparable to the reference drug, griseofulvin. researchgate.net Another synthesized cyclic hexapeptide, delavayin B, also exhibited good activity against T. mentagrophytes and M. audouinii. researchgate.net Furthermore, studies on Stellaria citrifolia extracts confirmed their effectiveness against Trichophyton and Microsporum species, indicating that these plants can be a source of antifungal agents. researchgate.net

The mechanism of antifungal action for some plant-derived cyclopeptides involves the inhibition of crucial enzymes for fungal survival, such as β-(1,3)-D-glucan synthase, which is responsible for building the fungal cell wall. cloudfront.net While not all Stellaria cyclopeptides have had their precise mechanisms elucidated, their consistent activity against these key pathogens highlights their therapeutic potential.

Table 1: Antifungal Activity of Selected Stellaria Cyclopeptides and Extracts

| Compound/Extract | Source Organism | Target Fungi | Observed Efficacy | Reference |

| Synthesized Cyclopeptide | Stellaria delavayi | Candida albicans, Trichophyton mentagrophytes | Potent activity, comparable to griseofulvin. | researchgate.net |

| N-Methylated Cyclopeptide | Synthetic (based on natural structures) | Trichophyton mentagrophytes, Microsporum audouinii | Potent activity at 6 μg/mL, comparable to griseofulvin. | researchgate.net |

| Delavayin B (Synthetic) | Synthetic (based on natural structures) | Trichophyton mentagrophytes, Microsporum audouinii | Good antimicrobial activity. | researchgate.net |

| Dichotomin J | Stellaria dichotoma | Candida albicans | Moderate activity. | frontiersin.orgnih.gov |

| Yunnanin F | Stellaria yunnanensis | Fungal cells | Weak activity. | frontiersin.orgnih.gov |

| Stellaria yunnanensis Extract | Stellaria yunnanensis | Trichophyton mentagrophytes, Microsporum audouinii | Showed antimicrobial activity. | researchgate.netresearchgate.net |

| Stellaria citrifolia Extract | Stellaria citrifolia | Trichophyton spp., Microsporum spp. | High degree of susceptibility observed. | researchgate.net |

Anthelmintic Activities (In Vitro and Simple In Vivo Models, e.g., Earthworms)

Certain cyclopeptides from the Stellaria genus and related synthesized compounds have shown promising anthelmintic properties in laboratory settings. researchgate.netfrontiersin.org These activities are typically evaluated using in vitro models, with earthworms often serving as the preliminary test organism due to their physiological and anatomical similarities to some intestinal roundworms. ms-editions.clnih.gov

For instance, a novel cyclopeptide synthesized based on structures from Stellaria delavayi demonstrated potent anthelmintic activity against earthworm species such as Megascoplex konkanensis and Eudrilus species, with its efficacy being compared to the standard drug piperazine (B1678402) citrate. researchgate.net Another example is yunnanin F, a cyclopeptide isolated from Stellaria yunnanensis, which also exhibited good anthelmintic activity against earthworms. frontiersin.orgnih.gov

The synthetic cyclopeptide dichotomin J, originating from Stellaria dichotoma, was also screened for its anthelmintic effects and compared with the standard drug albendazole. frontiersin.orgnih.gov While the specific outcomes for dichotomin J were noted, the broader studies on related Caryophyllaceae-type cyclopeptides, such as dianthin A, have shown moderate anthelmintic activity on earthworms at a concentration of 2 mg/mL. frontiersin.org These findings suggest that cyclopeptides from this plant family represent a potential source for new anthelmintic drug leads. core.ac.uk Simple in vivo models, such as using nematode-infected rats, have been employed for other new anthelmintic compounds, setting a precedent for future studies on Stellaria cyclopeptides. nih.gov

Table 2: Anthelmintic Activity of Selected Stellaria Cyclopeptides

| Compound | Source Organism | Model | Target Organism | Observed Efficacy | Reference |

| Synthesized Cyclopeptide | Stellaria delavayi | In Vitro | Megascoplex konkanensis, Eudrilus spp. (Earthworms) | Potent activity, comparable to piperazine citrate. | researchgate.net |

| Yunnanin F | Stellaria yunnanensis | In Vitro | Earthworms | Good anthelmintic activity. | frontiersin.orgnih.gov |

| Dichotomin J (Synthetic) | Stellaria dichotoma | In Vitro | Earthworms | Screened for activity against earthworms. | frontiersin.orgnih.gov |

Immunomodulatory and Immunosuppressive Activities

Cyclopeptides from plants of the Caryophyllaceae family, including Stellaria and the closely related Pseudostellaria, have been identified as possessing significant immunomodulatory and immunosuppressive activities. nih.govbohrium.comnih.govmdpi.comspringermedizin.de These biological effects underscore their potential as therapeutic agents for conditions involving the immune system.

Plant cyclopeptides are recognized for a variety of pharmacological actions, including immunomodulatory and immunosuppressive effects. nih.govnih.gov For example, cyclolinopeptide A, the first cyclopeptide discovered from this family (from Linum usitatissimum), is known to be a potent immunosuppressive agent. nih.gov Subsequent research on other cyclolinopeptides, such as cyclolinopeptide B, confirmed inhibitory activity against the mitogenic response of human peripheral blood lymphocytes, comparable to the well-known immunosuppressant cyclosporine A. nih.gov

Peptides from Pseudostellaria heterophylla, a plant also in the Caryophyllaceae family and known to contain similar cyclopeptides, have been shown to exert immunomodulatory effects. mdpi.comresearchgate.net Specifically, a peptide derived from its protein hydrolysate was found to activate spleen lymphocytes. researchgate.net The immunomodulatory activities of compounds from P. heterophylla are considered one of their key pharmaceutical properties. nih.govspringermedizin.de These effects are often attributed to the cyclopeptide constituents. mdpi.com The diverse activities, which range from immunosuppression to immune activation, suggest that the specific structure of each cyclopeptide is crucial in determining its precise effect on the immune system. nih.gov

Enzyme Inhibitory Activities (In Vitro Studies)

Cyclopeptides from Stellaria and related genera have been investigated for their ability to inhibit various enzymes, revealing a range of specific biological activities in in vitro assays.

Cyclooxygenase Inhibition

Several cyclopeptides isolated from the roots of Stellaria dichotoma have demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes. pharmaerudition.org The COX enzymes are key to the biosynthesis of pro-inflammatory prostaglandins. scielo.br

Specifically, dichotomins F and G showed moderate cyclooxygenase inhibitory activities, with dichotomin F producing 72.6% inhibition and dichotomin G causing 62.6% inhibition at a concentration of 100 μM. pharmaerudition.org Another cyclopeptide from the same plant, dichotomin D, also exhibited strong cyclooxygenase inhibitory action, showing approximately 73% inhibition at the same concentration. nih.gov This activity is noteworthy as nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects through COX inhibition. scielo.br The ability of these cyclopeptides to inhibit COX enzymes suggests their potential as anti-inflammatory agents. nih.gov

Tyrosinase and Melanogenesis Inhibition

Caryophyllaceae-type cyclopeptides have been identified as inhibitors of tyrosinase and melanogenesis. nih.gov Tyrosinase is the key enzyme responsible for the production of melanin, the primary pigment in human skin. nih.govnih.gov Inhibition of this enzyme is a primary strategy for developing skin-whitening agents and treatments for hyperpigmentation disorders. nih.gov

Cyclic peptides from Pseudostellaria heterophylla, known as pseudostellarins, have been specifically noted for their tyrosinase inhibitory activity. cloudfront.netmdpi.com The inhibition of melanogenesis can occur through various mechanisms, including the direct inhibition of tyrosinase's catalytic activity or the downregulation of the genetic expression of the enzyme. nih.govmdpi.com The identification of this activity in cyclopeptides from the Stellaria family points to their potential application in dermatology and cosmetics. nih.govdovepress.com

Dipeptidyl Peptidase IV (DPP4) Inhibition (Based on In Silico Studies)

In silico molecular modeling studies have identified cyclopeptides from plants of the Caryophyllaceae family, such as Pseudostellaria heterophylla, as potential inhibitors of dipeptidyl peptidase IV (DPP4). mdpi.comnih.govresearchgate.net DPP4 is an enzyme that degrades incretin (B1656795) hormones like GLP-1, which play a crucial role in regulating blood sugar by stimulating insulin (B600854) secretion. mdpi.commdpi.com Therefore, DPP4 inhibitors are a class of drugs used to treat type 2 diabetes. nih.govencyclopedia.pub

Molecular docking simulations using AutoDock Vina have shown that certain cyclopeptides have a strong binding affinity for the active site of the DPP4 enzyme. mdpi.comnih.gov For example, Heterophyllin B, a cyclopeptide from P. heterophylla, demonstrated a promising binding affinity of -10.4 kcal/mol. nih.govresearchgate.net These computational findings suggest that DPP4 inhibition may be one of the mechanisms through which these plants exert their reported blood sugar-lowering effects. mdpi.comresearchgate.netnih.gov The research highlights the potential of these natural cyclopeptides as scaffolds for designing novel DPP4 inhibitors for diabetes management. researchgate.net

Table 3: Summary of Enzyme Inhibitory Activities

| Enzyme Target | Cyclopeptide(s) | Source Organism | Study Type | Key Findings | Reference |

| Cyclooxygenase (COX) | Dichotomin D, F, G | Stellaria dichotoma | In Vitro | Moderate to strong inhibition (62.6% - 73%) at 100 μM. | nih.govpharmaerudition.org |

| Tyrosinase | Pseudostellarins | Pseudostellaria heterophylla | In Vitro | Identified as tyrosinase inhibitors. | cloudfront.netmdpi.com |

| Dipeptidyl Peptidase IV (DPP4) | Heterophyllin B | Pseudostellaria heterophylla | In Silico | Strong binding affinity (-10.4 kcal/mol) suggesting potential inhibition. | nih.govresearchgate.net |

Other Investigated Enzyme Targets

Beyond their primary recognized activities, Stellaria cyclopeptides and related compounds from the Caryophyllaceae family have been investigated for their effects on several other enzyme systems. A notable target is Dipeptidyl peptidase 4 (DPP4) , an enzyme involved in glucose metabolism. medchemexpress.comnih.gov In silico molecular modeling studies have shown that the active site of DPP4 is spacious enough to accommodate the large structure of these cyclopeptides. medchemexpress.comnih.gov This has led to investigations into their potential as DPP4 inhibitors, which could slow the degradation of glucagon-like peptide-1 (GLP-1) and thereby help regulate blood sugar. medchemexpress.comresearchgate.net

Docking studies have predicted favorable binding affinities for several cyclopeptides to DPP4, suggesting a potential mechanism for the hypoglycemic effects reported for plants like Pseudostellaria heterophylla. nih.govresearchgate.net

Table 1: Predicted Binding Affinities of Plant Cyclopeptides to DPP4 (In Silico)

| Cyclopeptide | Source Plant | Binding Affinity (kcal/mol) |

| Heterophyllin B | Pseudostellaria heterophylla | -10.4 |

| Diandrine C | Drymaria diandra | -10.7 |

| Cyclolinopeptide C | Linum usitatissimum (Flaxseed) | -10.0 |

This table is based on data from molecular docking studies and represents theoretical binding strength. researchgate.net

Additionally, some Caryophyllaceae-type cyclopeptides have shown inhibitory action against other enzymes. For instance, Cycloleonuripeptide D has been found to inhibit the activity of cyclooxygenase (COX) , an enzyme central to the inflammatory pathway. researchgate.net

Estrogenic Activity (Preclinical In Vivo Models, e.g., Ovariectomized Rats)

Certain cyclopeptides from the Caryophyllaceae family have demonstrated estrogen-like activities in preclinical animal models. nih.gov The primary model for assessing these effects is the ovariectomized rat, where the removal of the ovaries eliminates the primary source of endogenous estrogen, allowing for a clear evaluation of the estrogenic effects of test compounds.

A key example is the study of segetalins , cyclopeptides isolated from the seeds of Vaccaria segetalis. researchgate.net

Segetalin A was shown to produce a notable estrogenic effect, observed as an increase in the uterine weight of ovariectomized rats. researchgate.net

Segetalin B exhibited an even higher estrogenic activity compared to segetalin A. researchgate.net

In contrast, segetalins C and D did not produce any significant estrogenic activity in the same model. researchgate.net

These findings highlight a specific, structure-dependent estrogenic potential within this class of cyclopeptides. researchgate.net

Receptor Modulation (Based on In Silico Studies)

Computational in silico studies have been instrumental in predicting how Stellaria cyclopeptides might interact with key physiological receptors, providing a basis for further experimental validation.

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a critical target in the treatment of type 2 diabetes. nih.gov Molecular docking studies have explored the potential for plant cyclopeptides, including those from Pseudostellaria heterophylla, to act as GLP-1R agonists. nih.govnih.gov These in silico analyses predict that cyclopeptides like Heterophyllin B, Pseudostellarin B, and others can bind effectively to GLP-1R. nih.govnih.gov The models suggest that these molecules establish multiple hydrogen bonds with the transmembrane region of the receptor, indicating a stable and potentially activating interaction. nih.govnih.gov This suggests that, in addition to DPP4 inhibition, direct agonism at the GLP-1R may be another mechanism through which these cyclopeptides exert hypoglycemic effects. nih.govnih.gov

Table 2: Predicted Binding Affinities of Plant Cyclopeptides to GLP-1R (In Silico)

| Cyclopeptide | Source Plant | Binding Affinity (kcal/mol) |

| Diandrine C | Drymaria diandra | -11.9 |

| Drymarin A | Drymaria diandra | -11.2 |

| Cyclolinopeptide C | Linum usitatissimum | -10.6 |

| Pseudostellarin B | Pseudostellaria heterophylla | -10.4 |

| Cyclolinopeptide B | Linum usitatissimum | -10.3 |

| Heterophyllin B | Pseudostellaria heterophylla | -9.5 |

This table is based on data from molecular docking studies and represents theoretical binding strength. nih.govnih.gov

Calcium Channel (Ca2+) Antagonism

Evidence suggests that Caryophyllaceae-type cyclopeptides can modulate calcium channels, an activity broadly defined as Ca2+ antagonism. nih.gov This interaction can occur through various mechanisms. For example, Heterophyllin B has been shown to interact with the TRPML1 lysosomal calcium channel as part of its mechanism in activating autophagy. nih.gov In other studies, cyclolinopeptide 1 was found to suppress the calcium-dependent activation of T-lymphocytes, a process mediated by the inactivation of calcineurin. canada.ca Furthermore, one cyclopeptide demonstrated the ability to strongly inhibit calcium influx that was artificially stimulated by thapsigargin, suggesting a direct or indirect blockade of store-operated calcium channels. researchgate.net

Structure-Activity Relationship (SAR) Studies of Stellaria Cyclopeptides and Analogues

Influence of Amino Acid Sequence and Composition on Biological Activity

Specific amino acids play distinct roles:

Proline and Glycine are considered important for the peptides' interaction with cell membranes. researchgate.net

Phenylalanine residues may enhance the affinity of the cyclopeptides for the membranes of cancer cells. researchgate.net

Tyrosine , a polar amino acid, has been suggested to increase the toxicity of the peptides toward cancer cells. researchgate.net

Role of Cyclic Conformation and Conformational Rigidity in Bioactivity

The bioactivity of Stellaria cyclopeptides is intrinsically linked to their defining structural feature: a closed-ring conformation. This cyclization confers significant advantages over their linear peptide counterparts, enhancing their therapeutic potential. The cyclic structure imparts a higher degree of conformational stability and rigidity, which is crucial for their biological function. mdpi.commdpi.comnih.gov

Compared to flexible linear peptides, which can adopt numerous conformations in solution, cyclic peptides have a more defined three-dimensional shape. mdpi.comnih.gov This pre-organized and rigid structure reduces the energy penalty required for binding to biological targets, such as protein receptors. mdpi.comnih.gov The limited conformational freedom allows for a more precise "lock-and-key" fit with target proteins, leading to higher binding affinity and specificity. mdpi.comnih.gov This enhanced specificity can reduce off-target interactions, a desirable trait for therapeutic agents.

Furthermore, the cyclic backbone provides exceptional stability against degradation by proteolytic enzymes in the body. mdpi.comresearchgate.net Linear peptides are often rapidly broken down by proteases, limiting their therapeutic window, whereas the ring structure of cyclopeptides offers resistance to such enzymatic cleavage, prolonging their half-life and bioavailability in vivo. mdpi.comnih.gov Theoretical studies and conformational analysis of specific cyclopeptides, such as Yunnanin A analogues, suggest that intramolecular hydrogen bonds and the presence of secondary structures like γ and β-turns contribute to the stable conformation, which is believed to be a key factor influencing their bioactivity. nih.gov The unique structural characteristics of cyclopeptides from plants like Pseudostellaria heterophylla make them stable and effective candidates for various pharmacological applications. mdpi.com

Effects of Specific Amino Acid Substitutions and Modifications on Biological Efficacy

The biological efficacy of Stellaria cyclopeptides is highly dependent on the specific sequence and type of amino acids that constitute the ring. Modifying the peptide by substituting or altering these amino acid residues is a key strategy used by researchers to probe structure-activity relationships (SAR) and to optimize the therapeutic properties of these natural compounds. mdpi.commdpi.com

Research has shown that even a single amino acid substitution can dramatically alter the biological activity of a peptide. mdpi.com For instance, the presence of certain residues, like phenylalanine, has been identified as a determinant factor for the anticancer and antibacterial activities of some peptides. mdpi.com In a comparative study of two peptides, p-AppK and p-Acl, which differ by a single leucine (B10760876) to phenylalanine substitution, the phenylalanine-containing analogue (p-Acl) demonstrated consistently greater efficacy in inhibiting the viability of most tested cancer cell lines, particularly osteosarcoma. mdpi.com This suggests that specific amino acid replacements can enhance the targeting and potency of these molecules against certain cell types. mdpi.com

N-methylation, the addition of a methyl group to a nitrogen atom in the peptide backbone, is another common modification. This change can increase a peptide's activity, often by improving its membrane permeability. nih.gov The synthesis of an N-methylated analogue of Delavayin-C, a cyclic heptapeptide (B1575542) from Stellaria delavayi, was undertaken because N-methylation in cyclic peptides is known to enhance their activity. asianpubs.org Similarly, a synthesized N-methylated analogue of Pseudostellarin-A showed potent anthelmintic activity and moderate antifungal activity. sphinxsai.com

The tables below summarize findings from studies where amino acid substitutions and modifications were performed on Stellaria cyclopeptides or their analogues, illustrating the impact on their biological function.

Table 1: Effect of Amino Acid Substitution on Peptide Activity

| Original Peptide/Analogue | Substitution | Target Cells/Organisms | Observed Effect on Efficacy | Reference |

| p-AppK (KKYKAYFL KCKK) | Leu → Phe | Human osteosarcoma cell lines (HOS, MG63) | Increased inhibition of cell viability (>75%) | mdpi.com |

| p-AppK (KKYKAYFL KCKK) | Leu → Phe | Various cancer cell lines | p-Acl (with Phe) was consistently more efficient than p-AppK | mdpi.com |

| Magainin 2 Analogue (Peptide 1) | Lys → Orn, Dab, Arg | Gram-positive and Gram-negative bacteria | Maintained a similar level of antimicrobial activity | mdpi.com |

Table 2: Effect of N-Methylation on Cyclopeptide Analogue Activity

| Parent Cyclopeptide | Modified Analogue | Biological Activity Screened | Result | Reference |

| Delavayin-C | N-methylated analogue of Delavayin-C | Antibacterial, Antifungal | Showed significant antibacterial and antifungal activity | asianpubs.org |

| Pseudostellarin-A | N-methylated analogue of Pseudostellarin-A | Antifungal, Anthelmintic | Showed moderate antifungal and potent anthelmintic activity | sphinxsai.com |

These studies underscore the principle that the specific amino acid composition is a critical determinant of a cyclopeptide's biological profile. nih.gov By systematically substituting amino acids, researchers can identify which residues are essential for activity and potentially engineer novel peptides with enhanced potency and selectivity. mdpi.commdpi.com

Computational and Biophysical Studies of Stellaria Cyclopeptides

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and stability of cyclic peptides in a simulated physiological environment. nih.govproquest.com This method models the atomic-level movements of a peptide over time by solving Newton's equations of motion, providing a detailed picture of its dynamic behavior. proquest.com For cyclic peptides, which can be conformationally flexible despite their constrained structure, MD simulations are particularly valuable for identifying dominant solution-state conformations and understanding their structural stability. nih.govmdpi.com The process involves creating a simulation system that includes the peptide and explicit water molecules to accurately describe its behavior in solution. nih.gov

Due to the inherent ring strain, sampling the full conformational space of cyclic peptides can be challenging. nih.gov To overcome this, enhanced sampling techniques such as replica-exchange molecular dynamics (REMD) and simulated tempering are often employed. biorxiv.orgbiorxiv.org These methods improve the exploration of the peptide's free-energy landscape, revealing the various conformations it can adopt and their relative stabilities. biorxiv.org The stability of a conformation can be assessed by analyzing metrics like the root mean square deviation (RMSD) of atomic positions over the simulation time; a stable conformation will show minimal fluctuations in its RMSD. mdpi.com

While MD simulations are a standard approach for studying a wide range of cyclic peptides, specific and detailed molecular dynamics studies focused exclusively on cyclopeptides isolated from the Stellaria genus are not extensively detailed in the available literature. However, the general principles and methodologies are directly applicable and essential for future in-depth structural analysis of these compounds.

Molecular Docking Studies for Target Identification and Ligand-Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, and to estimate the strength of that interaction. nih.gov This method is crucial for identifying potential molecular targets for natural products like Stellaria cyclopeptides and for predicting their binding affinity. nih.govnih.gov In recent years, in silico studies have explored the interaction of Caryophyllaceae-type cyclopeptides, a class that includes those from the closely related Pseudostellaria genus, with various therapeutic targets. nih.govnih.govencyclopedia.pub

These studies have often utilized software like AutoDock Vina, which employs sophisticated algorithms to calculate binding affinities with high accuracy and speed. nih.gov Key targets investigated include those relevant to type 2 diabetes, such as Dipeptidyl peptidase 4 (DPP4) and the Glucagon-like peptide-1 receptor (GLP-1R). nih.govnih.gov DPP4 inhibitors and GLP-1R agonists are established therapeutic strategies for managing this condition. nih.govmdpi.com

Docking studies have shown that several cyclopeptides from plants in the Caryophyllaceae family, which are structurally similar to those found in Stellaria, exhibit promising binding affinities to these targets. nih.govnih.gov For instance, Heterophyllin B from Pseudostellaria heterophylla demonstrated strong binding affinities for both DPP4 and GLP-1R. researchgate.net The active sites of both DPP4 and GLP-1R are large enough to accommodate these relatively large cyclopeptide molecules. nih.govnih.gov The predicted binding affinities, typically expressed in kcal/mol, provide a quantitative measure of the interaction strength, with more negative values indicating a stronger bond. nih.gov

Table 1: Predicted Binding Affinities of Selected Caryophyllaceae-Type Cyclopeptides with Diabetes-Related Targets

| Cyclopeptide | Plant Source | Target | Predicted Binding Affinity (kcal/mol) |

| Heterophyllin B (HB) | Pseudostellaria heterophylla | DPP4 | -10.4 |

| Heterophyllin B (HB) | Pseudostellaria heterophylla | GLP-1R | -9.5 |

| Pseudostellarin B (PB) | Pseudostellaria heterophylla | GLP-1R | -10.4 |

| Cyclolinopeptide C (CLC) | Linum usitatissimum | GLP-1R | -10.6 |

| Diandrine C (DdC) | Drymaria diandra | DPP4 | -10.7 |

| Diandrine C (DdC) | Drymaria diandra | GLP-1R | -11.9 |

| Diandrine A (DmA) | Drymaria diandra | GLP-1R | -11.2 |